molecular formula C18H26N2O2 B5281507 1-acetyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide

1-acetyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide

Cat. No.: B5281507
M. Wt: 302.4 g/mol
InChI Key: JNRYNKZDUWDQKY-UHFFFAOYSA-N
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Description

1-acetyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide is a synthetic compound belonging to the piperidine class of chemicals. Piperidine derivatives are widely recognized for their significant roles in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

The synthesis of 1-acetyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the piperidine ring. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-acetyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-acetyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-acetyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

1-acetyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-14(8-9-16-6-4-3-5-7-16)19-18(22)17-10-12-20(13-11-17)15(2)21/h3-7,14,17H,8-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRYNKZDUWDQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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